

Spectroscopic Data of 4'-Chlorochalcone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4'-Chlorochalcone

Cat. No.: B3034809

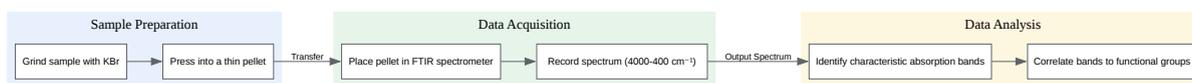
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This technical guide provides a comprehensive analysis of the spectroscopic data for **4'-chlorochalcone**, a compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this molecule.

Introduction to 4'-Chlorochalcone

4'-Chlorochalcone, with the IUPAC name (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[1][2] Chalcones are widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the chlorine substituent on one of the aromatic rings of **4'-chlorochalcone** can significantly influence its biological activity and physicochemical properties, making its unambiguous identification and characterization paramount.

Spectroscopic techniques are indispensable tools for the structural verification of synthesized compounds like **4'-chlorochalcone**. This guide will delve into the interpretation of its ^1H NMR, ^{13}C NMR, IR, and Mass spectra, providing the foundational knowledge necessary for its confident identification in a research or quality control setting.



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Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

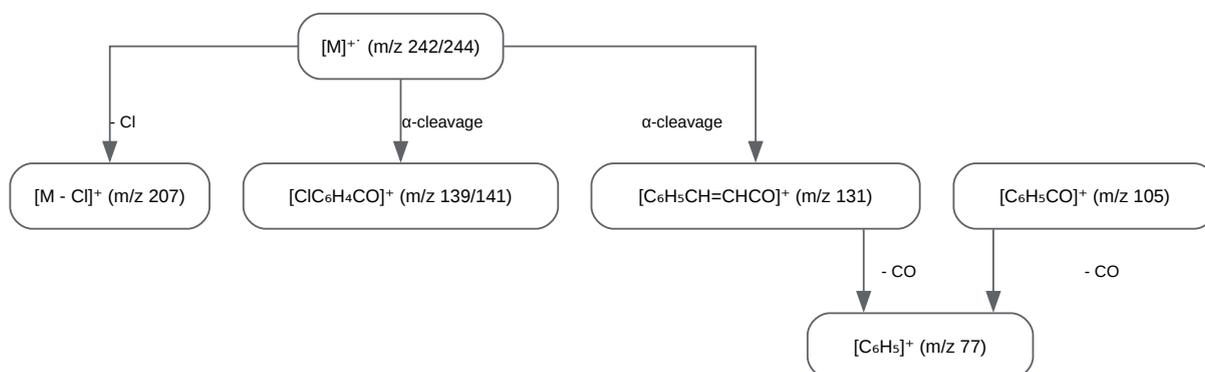
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** The sample is ionized, commonly using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector.

Mass Spectrometry Data:

m/z	Relative Intensity (%)	Assignment
242/244	~100 / ~33	[M] ⁺ / [M+2] ⁺ (Molecular ion)
207	Moderate	[M - Cl] ⁺
165	Moderate	[M - C ₆ H ₅] ⁺
139/141	High	[ClC ₆ H ₄ CO] ⁺
105	High	[C ₆ H ₅ CO] ⁺
103	Moderate	[C ₆ H ₅ CH=CH] ⁺
77	High	[C ₆ H ₅] ⁺

Note: The relative intensities are approximate and can vary between instruments. [3][4][5]

Interpretation: The mass spectrum of **4'-chlorochoalcone** shows a molecular ion peak [M]⁺ at m/z 242 and an [M+2]⁺ peak at m/z 244 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern is consistent with the structure of **4'-chlorochoalcone**. Key fragment ions include the loss of a chlorine atom (m/z 207), and cleavage on either side of the carbonyl group, leading to the formation of the chlorobenzoyl cation ([ClC₆H₄CO]⁺) at m/z 139/141 and the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a prominent peak.



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